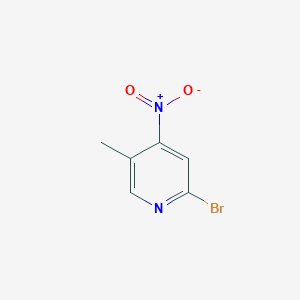

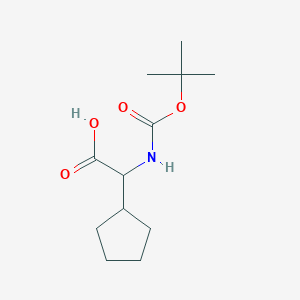

2-Bromo-5-methyl-4-nitropyridine

説明

Methemoglobinemia and Delayed Encephalopathy After Poisoning

A case study reported the toxic effects of 5-bromo-2-nitropyridine, an intermediate in pharmaceutical and pesticide synthesis, on a 40-year-old man who was exposed to the chemical at work. The patient experienced severe symptoms including methemoglobinemia and delayed encephalopathy, highlighting the compound's ability to be absorbed through skin and respiratory tract with serious health implications .

Quantum Chemical and Spectroscopic Investigations

Quantum chemical calculations and spectroscopic investigations of 2-amino-3-methyl-5-nitropyridine provided insights into the molecular structure and electronic properties of the compound. The study utilized density functional theory (DFT) to analyze vibrational frequencies, intramolecular charge transfer, and electronic absorption spectrum, indicating the compound's potential for various applications .

Quantum Mechanical, Spectroscopic, and Docking Studies

The molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine were studied using DFT. The research included vibrational frequency analysis, HOMO-LUMO energies, and docking studies, suggesting the compound's biological activity and potential as a non-linear optical (NLO) material .

Vibrational Assignments and Density Functional Studies

The vibrational spectra of 5-bromo-2-nitropyridine were recorded and analyzed using density functional B3LYP method. The study provided a detailed interpretation of the IR and Raman spectra, contributing to the understanding of the compound's molecular vibrations .

Crystal Structure and Polarized Vibrational Spectra

An orthorhombic crystal structure of 2-Bromo-4-nitropyridine N-oxide was determined, and its polarized vibrational spectra were measured. The study correlated the spectra with x-ray structural data, revealing intermolecular interactions and suggesting orientational disorder at higher temperatures .

Molecular and Crystal Structures, Vibrational Studies, and Quantum Chemical Calculations

The crystal structures of nitroderivatives of 2-amino-4-methylpyridine were determined, and their molecular structures were analyzed using DFT. The research compared experimental and theoretical vibrational wavenumbers, providing insights into the compounds' stability and intermolecular interactions .

Large Scale Synthesis of 5-Bromo-2-nitropyridine

A large-scale synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation was optimized, addressing initial challenges in conversion and reproducibility. Safety studies ensured the robustness of the reaction conditions for industrial applications .

Reactions with Aromatic Amines

The reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines were explored, leading to the formation of pyrazolo-pyridines. The study provided insights into the reactivity of these compounds under different conditions .

Supramolecular Cocrystal Synthesis and Characterization

A cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was synthesized and characterized using various spectroscopic techniques. Theoretical calculations supported the experimental findings, and the crystal structure was analyzed, revealing hydrogen bonding interactions .

Synthesis and Spectroscopic Analysis of a Chlorinated Nitropyridine

The synthesis and structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were reported. The study included spectroscopic characterization and analysis of optical properties, contributing to the understanding of the compound's behavior in different solvents .

科学的研究の応用

Synthesis and Production

2-Bromo-5-methyl-4-nitropyridine is involved in significant chemical processes. A study by Agosti et al. (2017) explored the synthesis of a closely related compound, 5-Bromo-2-nitropyridine, through hydrogen peroxide oxidation in large-scale production. This process was initially challenged by low conversion and high impurity content but was eventually optimized for consistent, safe, and reproducible results in large-scale chemical synthesis (Agosti et al., 2017).

Structural and Spectroscopic Analysis

The compound's structural and vibrational characteristics are significant in research. Hanuza et al. (2002) conducted a study on the crystal structure and vibrational spectra of a similar compound, 2-Bromo-4-nitropyridine N-oxide. Their research provides insights into the structural arrangement and the nature of intermolecular interactions, crucial for understanding the compound's chemical behavior (Hanuza et al., 2002).

Chemical Reactivity and Safety Studies

The compound's reactivity and safety are also areas of focus in scientific research. Shi et al. (2022) presented a case report involving 5-Bromo-2-nitropyridine, highlighting the compound's toxicity and potential risks in human exposure. Although this study primarily concerns safety and health implications, it underscores the importance of understanding the chemical's reactivity and interaction with biological systems (Shi et al., 2022).

Safety And Hazards

特性

IUPAC Name |

2-bromo-5-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLJFEVQBNWRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540249 | |

| Record name | 2-Bromo-5-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methyl-4-nitropyridine | |

CAS RN |

66092-62-4 | |

| Record name | 2-Bromo-5-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)

amine](/img/structure/B1282661.png)